molecular formula C19H13F3N2O4 B1624048 Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate CAS No. 385376-07-8

Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate

Cat. No.: B1624048
CAS No.: 385376-07-8
M. Wt: 390.3 g/mol
InChI Key: TVAAUCZVFOFUCD-AATRIKPKSA-N
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Description

Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Chemistry Applications

The compound's involvement in organometallic chemistry is demonstrated through the formation of ruthenium vinylidene complexes, showcasing its role in the development of novel organometallic products with potential catalytic and material applications. This is evident in studies where the reaction of [Ru]-Cl with o-ethynyl-substituted methyl benzoate led to disubstituted ruthenium vinylidene complexes, further undergoing tandem cyclizations to generate new organometallic products containing a three-ring indenofuranone ligand, confirmed by single-crystal X-ray diffraction analysis (Chang et al., 2011).

Synthesis of Heterocyclic Compounds

Its role in the synthesis of heterocyclic compounds is highlighted by its ability to undergo hydrogen-mediated aldol reductive coupling, forming aldol products with high levels of syn-diastereoselectivity, without affecting hydrogen-labile functional groups. This illustrates its utility in creating complex heterocyclic structures with defined stereochemistry (Jung et al., 2006).

Liquid Crystalline Phase Analysis

Furthermore, the compound's structure has been employed in the rational design and synthesis of spherical supramolecular dendrimers , which self-organize in a novel thermotropic cubic liquid-crystalline phase. This showcases its potential in the development of new materials with unique properties, such as liquid crystals with cubic phases, which could have applications in photonics and nanotechnology (Balagurusamy et al., 1997).

Properties

IUPAC Name

methyl 3-[5-[(E)-2-[2-oxo-6-(trifluoromethyl)-1H-pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-27-17(25)12-4-2-3-11(9-12)15-8-7-14(28-15)6-5-13-10-16(19(20,21)22)24-18(26)23-13/h2-10H,1H3,(H,23,24,26)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAUCZVFOFUCD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421219
Record name ST059860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385376-07-8
Record name ST059860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate
Reactant of Route 3
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate
Reactant of Route 4
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate
Reactant of Route 5
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate
Reactant of Route 6
Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate

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